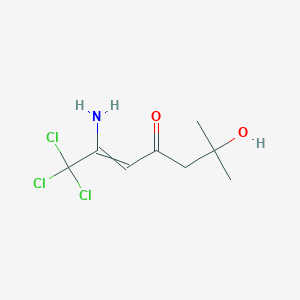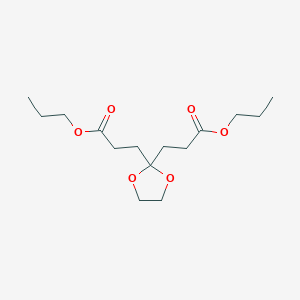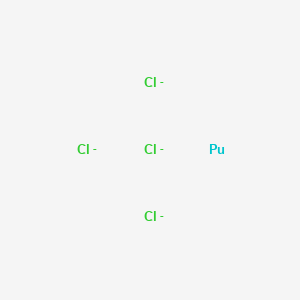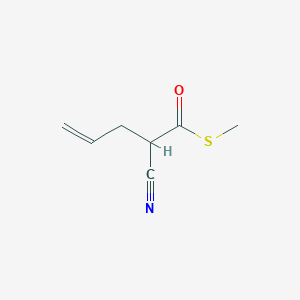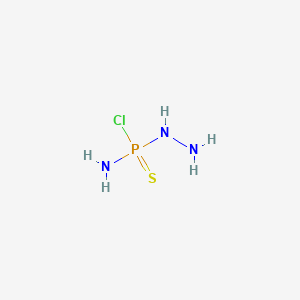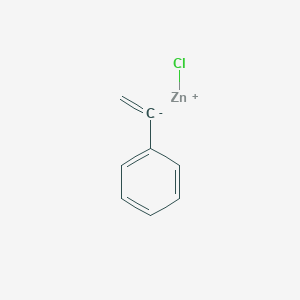
Zinc, chloro(1-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, chloro(1-phenylethenyl)-: is an organozinc compound that features a zinc atom bonded to a chlorine atom and a 1-phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc, chloro(1-phenylethenyl)- typically involves the reaction of zinc chloride with 1-phenylethenyl halides under controlled conditions. One common method is the reaction of zinc chloride with 1-phenylethenyl bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at room temperature and requires careful control of the stoichiometry to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of zinc, chloro(1-phenylethenyl)- may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc, chloro(1-phenylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Zinc oxide and phenylacetaldehyde.
Reduction: Zinc metal and styrene.
Substitution: Zinc hydroxide or zinc alkoxides and the corresponding substituted hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Zinc, chloro(1-phenylethenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to study the effects of organozinc compounds on biological systems, including their potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of zinc, chloro(1-phenylethenyl)- involves its ability to participate in nucleophilic substitution and oxidative addition reactions. The zinc atom acts as a Lewis acid, facilitating the formation of reactive intermediates that can undergo further transformations. The compound’s reactivity is influenced by the electronic properties of the 1-phenylethenyl group, which can stabilize or destabilize intermediates depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- Zinc, chloro(1-phenylethyl)-
- Zinc, bromo(1-phenylethenyl)-
- Zinc, iodo(1-phenylethenyl)-
Comparison: Zinc, chloro(1-phenylethenyl)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo and iodo counterparts. The chlorine atom’s electronegativity and bond strength influence the compound’s stability and reactivity in various chemical reactions. Additionally, the 1-phenylethenyl group provides a conjugated system that can participate in resonance stabilization, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
119441-92-8 |
|---|---|
Molekularformel |
C8H7ClZn |
Molekulargewicht |
204.0 g/mol |
IUPAC-Name |
chlorozinc(1+);ethenylbenzene |
InChI |
InChI=1S/C8H7.ClH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
FAJJJPDPINKQLA-UHFFFAOYSA-M |
Kanonische SMILES |
C=[C-]C1=CC=CC=C1.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
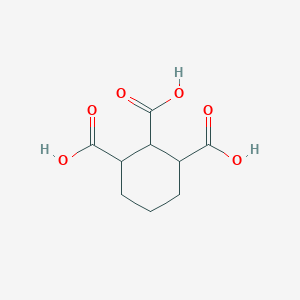
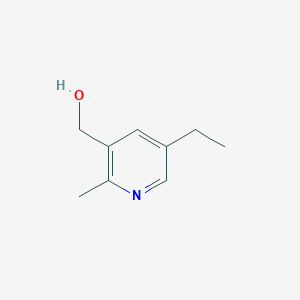

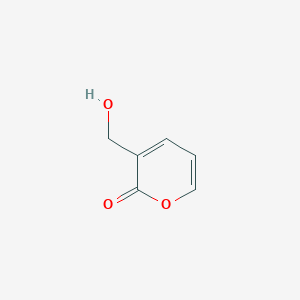
![1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride](/img/structure/B14284916.png)
